Indenylzirconium(iv)trichloride97

概要

説明

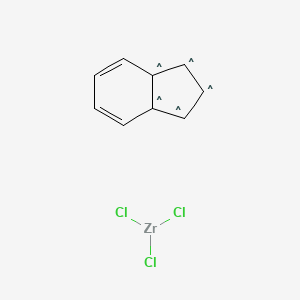

Indenylzirconium(IV)trichloride97, also known as trichloro[(1,2,3,3a,7a-η)-1H-inden-1-yl]zirconium, is a chemical compound with the molecular formula C9H7Cl3Zr and a molecular weight of 312.73 g/mol . This compound is primarily used as a catalyst in various chemical reactions, particularly in the polymerization of olefins .

準備方法

Indenylzirconium(IV)trichloride97 can be synthesized through the reaction of indenyl lithium with zirconium chloride . The process involves the formation of an indenyl zirconium alcohol compound, which is then subjected to a chlorination reaction to yield this compound . This method is commonly used in both laboratory and industrial settings due to its efficiency and reliability.

化学反応の分析

Indenylzirconium(IV)trichloride97 is known to undergo various types of chemical reactions, including:

Substitution Reactions: It can react with different ligands to form new zirconium complexes.

Polymerization Reactions: It acts as a catalyst in the polymerization of olefins, modifying the polydiversity of polyethylene.

Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are less common, its role as a catalyst suggests potential involvement in such reactions under appropriate conditions.

Common reagents used in these reactions include olefins, ligands, and chlorinating agents . The major products formed depend on the specific reaction conditions and reagents used, but often include various zirconium complexes and polymers .

科学的研究の応用

Indenylzirconium(IV)trichloride97 has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in the synthesis of zirconocenes and other zirconium complexes.

Medicine: Research into its potential use in drug delivery systems and medical implants is ongoing.

Industry: It is widely used in the polymer industry for the modification of polyethylene and other polymers.

作用機序

The mechanism of action of Indenylzirconium(IV)trichloride97 primarily involves its role as a catalyst. It facilitates the polymerization of olefins by coordinating with the monomer units and promoting their linkage into long polymer chains . The molecular targets and pathways involved include the active sites on the zirconium atom, which interact with the olefin monomers to form the polymer .

類似化合物との比較

Indenylzirconium(IV)trichloride97 can be compared with other similar compounds, such as:

Dichloro-bis(indenyl)zirconium(IV): This compound also contains indenyl ligands but has two chlorine atoms instead of three.

Trichloro(η5-cyclopentadienyl)zirconium(IV): Similar in structure but with a cyclopentadienyl ligand instead of an indenyl ligand.

The uniqueness of this compound lies in its specific ligand structure, which provides distinct catalytic properties and reactivity compared to other zirconium complexes .

生物活性

Indenylzirconium(IV)trichloride97, also known as Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV), is an organometallic compound that has garnered attention for its potential biological activities. This compound is primarily studied in the context of its catalytic properties and interactions with biological systems. The following sections will explore its synthesis, biological activity, case studies, and research findings.

Synthesis and Characterization

This compound can be synthesized through various methods involving zirconium precursors and indenyl ligands. The synthesis typically results in a compound with the formula , characterized by the presence of zirconium in a +4 oxidation state coordinated with chlorine atoms and indenyl groups.

Key Characteristics

- Molecular Weight : 424.77 g/mol

- Appearance : White to yellow solid

- Solubility : Soluble in organic solvents like toluene and dichloromethane

Antitumor Activity

Indenylzirconium complexes have shown promising antitumor properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : Induction of oxidative stress leading to cellular damage.

- Cell Lines Tested : Studies have primarily focused on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

Antimicrobial Properties

The biological activity of this compound extends to antimicrobial effects. The compound has demonstrated efficacy against various bacterial strains:

- Bacterial Strains : Escherichia coli, Staphylococcus aureus.

- Activity Measurement : Minimum Inhibitory Concentration (MIC) assays indicate significant inhibition at low concentrations.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects | Reference |

|---|---|---|---|

| Antitumor | MCF-7, PC-3 | Induction of apoptosis | |

| Antimicrobial | E. coli, S. aureus | Inhibition of growth |

Case Study 1: Antitumor Efficacy

A study conducted on the antitumor efficacy of this compound involved administering varying doses to MCF-7 cells. The results indicated a dose-dependent increase in apoptosis markers, including caspase activation and DNA fragmentation.

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial properties were assessed against clinical isolates of Staphylococcus aureus. The compound exhibited a significant reduction in bacterial viability at a concentration of 50 µg/mL, highlighting its potential as a therapeutic agent.

Research Findings

Recent research has focused on the mechanistic understanding of how this compound interacts with biological systems:

- Reactive Oxygen Species (ROS) : Increased ROS production was observed in treated cancer cells, suggesting oxidative stress as a mechanism for inducing cell death.

- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound led to G2/M phase arrest in cancer cells.

Table 2: Mechanistic Insights

| Mechanism | Description | Evidence |

|---|---|---|

| ROS Generation | Induces oxidative stress | Increased ROS levels |

| Cell Cycle Arrest | G2/M phase arrest observed | Flow cytometry analysis |

特性

InChI |

InChI=1S/C9H7.3ClH.Zr/c1-2-5-9-7-3-6-8(9)4-1;;;;/h1-7H;3*1H;/q;;;;+3/p-3 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUATJQAOSHYRG-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C]2[CH][CH][CH][C]2C=C1.Cl[Zr](Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。